2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a cyano group, and a chloroacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-cyano-2-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Condensation reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base.
Condensation reactions: Reagents such as aldehydes or ketones in the presence of a catalyst.
Hydrolysis: Acidic or basic aqueous solutions under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Condensation reactions: Heterocyclic compounds such as imidazoles or oxazoles.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the chloroacetamide moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- 4-chloro-2-(trifluoromethyl)aniline
- N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a chloro group and a cyano group on the same aromatic ring, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-9(17)16-8-2-1-6(5-15)3-7(8)10(12,13)14/h1-3H,4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQISAKRSCLXNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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